Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol is a deuterium-labeled compound, specifically a deuterated form of bis(4-chlorophenyl)methanol. The incorporation of deuterium atoms into the molecular structure enhances its stability and alters its pharmacokinetic and metabolic profiles, making it valuable in various scientific research applications .
Mechanism of Action
Target of Action
It is a deuterium-labeled compound, which suggests that it may be used as a tracer in drug development and research .
Mode of Action
Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol interacts with its targets by incorporating stable heavy isotopes of hydrogen (deuterium) into drug molecules . This deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
The incorporation of deuterium into drug molecules can influence various biochemical processes, including drug metabolism and pharmacokinetics .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The compound’s deuteration can potentially influence the drug’s interaction with its targets, thereby affecting its overall therapeutic effect .
Biochemical Analysis
Biochemical Properties
Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol plays a significant role in biochemical reactions, particularly in the study of drug metabolism. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a tracer to understand the pharmacokinetic behavior of drugs, affecting their absorption, distribution, metabolism, and excretion . The deuterium substitution can influence the metabolic stability and reduce the rate of oxidative metabolism, thereby altering the interaction with metabolic enzymes .
Cellular Effects
This compound impacts various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that deuterium-labeled compounds like this compound can affect the pharmacokinetic and metabolic profiles of drugs, leading to changes in cellular function . The compound’s interaction with cellular enzymes can modulate metabolic pathways and influence the overall cellular response .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The deuterium substitution can lead to changes in enzyme binding interactions, potentially inhibiting or activating specific enzymes . This alteration can result in changes in gene expression and metabolic pathways, affecting the overall biochemical behavior of the compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have indicated that deuterium-labeled compounds can exhibit different stability profiles compared to their non-labeled counterparts, potentially leading to prolonged effects in in vitro and in vivo studies . The temporal dynamics of its interaction with cellular components can provide insights into its long-term biochemical behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal adverse effects, while higher doses could lead to toxicity or other adverse reactions . Understanding the dosage thresholds and the compound’s pharmacokinetic behavior is essential for determining its safe and effective use in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. The deuterium substitution can affect the interaction with metabolic enzymes, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins . The compound’s localization and accumulation can affect its biochemical activity and overall effectiveness in research applications . Understanding these transport mechanisms is crucial for optimizing its use in various experimental settings .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interaction with cellular components and its overall biochemical behavior .
Preparation Methods
The synthesis of bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol typically involves the deuteration of bis(4-chlorophenyl)methanol. This process can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: Utilizing deuterium oxide (D2O) or deuterated solvents under specific conditions to replace hydrogen atoms with deuterium.
Catalytic Deuteration: Employing catalysts such as palladium on carbon (Pd/C) in the presence of deuterium gas (D2) to facilitate the exchange of hydrogen for deuterium.
Industrial production methods may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield of the deuterated compound.
Chemical Reactions Analysis
Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bis(4-chlorophenyl) ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the compound back to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics due to its stable isotopic labeling.
Biology: Employed in metabolic studies to track the distribution and transformation of compounds within biological systems.
Medicine: Utilized in drug development to investigate the pharmacokinetics and metabolic pathways of potential therapeutic agents.
Comparison with Similar Compounds
Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol can be compared with other similar compounds, such as:
Bis(4-chlorophenyl)methanol: The non-deuterated form, which has different pharmacokinetic and metabolic properties.
Bis(4-chlorophenyl) ketone: An oxidized derivative with distinct chemical and physical characteristics.
Bis(5-chloro-2-hydroxyphenyl)methane: A structurally related compound with different functional groups and applications
The uniqueness of this compound lies in its deuterium labeling, which imparts specific advantages in terms of stability and metabolic behavior, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
bis(4-chloro-2,3,5,6-tetradeuteriophenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H/i1D,2D,3D,4D,5D,6D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUYGURFBULKPA-PGRXLJNUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])O)[2H])[2H])Cl)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.